molecular formula C10H13N3O4 B13067662 ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate

ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate

Katalognummer: B13067662
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: YJPPGGNTWZVCPN-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a synthetic organic compound that features a furan ring, an amino group, and a formohydrazido moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves a multi-step reaction sequence. One common method involves the condensation of ethyl acetoacetate with furan-2-carbaldehyde to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydrazido moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the amino group can produce this compound derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A related compound with a similar furan ring structure but lacking the amino and formohydrazido groups.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Another similar compound with a cyano group instead of the amino group.

Uniqueness

Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H13N3O4

Molekulargewicht

239.23 g/mol

IUPAC-Name

ethyl (E)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6+

InChI-Schlüssel

YJPPGGNTWZVCPN-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=O)/C=C(\N)/NNC(=O)C1=CC=CO1

Kanonische SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.